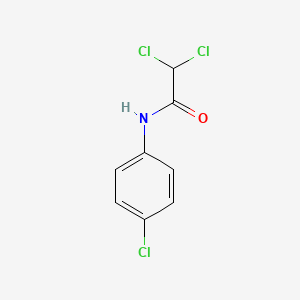![molecular formula C22H17BrN2O4S2 B11973484 4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11973484.png)
4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with a unique structure that combines elements of indole, thiazolidine, and butanoic acid
准备方法
合成路线和反应条件
4-[(5Z)-5-(1-苄基-5-溴-2-氧代-1,2-二氢-3H-吲哚-3-亚基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]丁酸的合成通常涉及多步有机反应
工业生产方法
这种化合物的工业生产可能涉及优化合成路线,以最大限度地提高收率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术以及绿色化学原理来减少废物和能源消耗。
化学反应分析
反应类型
4-[(5Z)-5-(1-苄基-5-溴-2-氧代-1,2-二氢-3H-吲哚-3-亚基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]丁酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除氧原子或将双键转化为单键。
取代: 吲哚环中的溴原子可以使用亲核取代反应用其他基团取代。
常见试剂和条件
这些反应中使用的常见试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及甲醇钠等亲核试剂。必须仔细控制温度、溶剂和 pH 等反应条件以获得所需的结果。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羧酸衍生物,而还原可能产生更饱和的化合物。
科学研究应用
化学: 它可以用作合成更复杂分子的构建单元。
生物学: 该化合物独特的结构使其能够与生物靶标相互作用,使其成为药物发现和开发的候选者。
医学: 可以探索其潜在的治疗特性,用于治疗各种疾病。
工业: 该化合物可用于开发具有特定性能的新材料,例如聚合物或涂层。
作用机理
4-[(5Z)-5-(1-苄基-5-溴-2-氧代-1,2-二氢-3H-吲哚-3-亚基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]丁酸发挥作用的机制尚不完全清楚。据信它通过其吲哚和噻唑烷部分与特定分子靶标(如酶或受体)相互作用。这些相互作用可以调节生物通路并导致各种生理效应。
作用机制
The mechanism by which 4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and thiazolidine moieties. These interactions can modulate biological pathways and lead to various physiological effects.
相似化合物的比较
类似化合物
吲哚衍生物: 像吲哚美辛和色氨酸这样的化合物共享吲哚结构,并具有类似的生物活性。
噻唑烷衍生物: 噻唑烷二酮用于治疗糖尿病,共享噻唑烷环并具有类似的化学性质。
丁酸衍生物: 像γ-氨基丁酸 (GABA) 这样的化合物共享丁酸结构,并具有类似的生理效应。
独特性
4-[(5Z)-5-(1-苄基-5-溴-2-氧代-1,2-二氢-3H-吲哚-3-亚基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]丁酸的独特之处在于它结合了这三个不同的部分,这可能赋予其他化合物中没有的独特化学和生物性质。
属性
分子式 |
C22H17BrN2O4S2 |
|---|---|
分子量 |
517.4 g/mol |
IUPAC 名称 |
4-[(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C22H17BrN2O4S2/c23-14-8-9-16-15(11-14)18(20(28)25(16)12-13-5-2-1-3-6-13)19-21(29)24(22(30)31-19)10-4-7-17(26)27/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,26,27)/b19-18- |
InChI 键 |
BEXMTSMKZLWVEP-HNENSFHCSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)/C(=C/4\C(=O)N(C(=S)S4)CCCC(=O)O)/C2=O |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C4C(=O)N(C(=S)S4)CCCC(=O)O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B11973413.png)
![9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine](/img/structure/B11973416.png)

![2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11973436.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11973447.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile](/img/structure/B11973451.png)

![7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973458.png)
![(4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11973467.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973469.png)
![4-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11973478.png)
![N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-phenyl-1-piperazinamine](/img/structure/B11973482.png)
